C.I. Direct Red 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Red 16 is a synthetic azo dye commonly used for dyeing cotton fabrics. It is known for its bright red color and is part of the direct dye class, which means it can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant . The chemical structure of C.I. Direct Red 16 includes complex sulfonic acids, making it soluble in water and suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 16 involves the coupling of diazonium salts with aromatic compounds. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component under controlled pH and temperature conditions . The reaction conditions, such as the concentration of reactants, temperature, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Red 16 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium dithionite, and various acids and bases to control the pH . The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and concentration being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction typically produces aromatic amines .
Scientific Research Applications
C.I. Direct Red 16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing cotton fabrics and other cellulosic materials
Mechanism of Action
The mechanism of action of C.I. Direct Red 16 involves its interaction with the substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong interactions that result in effective dyeing . The molecular targets and pathways involved include the functional groups on the dye and the reactive sites on the substrate.
Comparison with Similar Compounds
C.I. Direct Red 16 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. These dyes share similar chemical structures and properties but differ in their color and specific applications . The uniqueness of C.I. Direct Red 16 lies in its bright red color and its effectiveness in dyeing cotton fabrics without the need for additional mordants .
List of Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Red 81
This compound stands out for its specific applications and properties, making it a valuable compound in various fields.
Properties
Molecular Formula |
C26H17N5Na2O8S2 |
---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
MMFAIRVIRUMWLM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.